5-fluoro-3-methylquinazolin-4(3H)-imine
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Overview
Description
5-fluoro-3-methylquinazolin-4(3H)-imine is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methylquinazolin-4(3H)-imine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylquinazolin-4(3H)-one.
Formation of Imine: The final step involves the conversion of the quinazolinone to the imine form, which can be achieved using reagents like ammonium acetate or primary amines under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-fluoro-3-methylquinazolin-4(3H)-imine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Products may include quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Products may include reduced forms of the imine, such as amines.
Substitution: Products may include substituted quinazoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-fluoro-3-methylquinazolin-4(3H)-imine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Agricultural Science: The compound is investigated for its herbicidal activity, particularly against monocotyledonous weeds.
Biological Research: It is used in studies involving enzyme inhibition, particularly acetyl-CoA carboxylase inhibition.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methylquinazolin-4(3H)-imine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis.
Molecular Pathways: By inhibiting acetyl-CoA carboxylase, the compound disrupts fatty acid synthesis, leading to cell membrane disruption and cell death in target organisms.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-5-fluoro-3-methylquinazolin-4(3H)-one: A similar compound with a bromine atom at the 6-position.
7-Fluoro-2-methyl-3H-quinazolin-4-one: A derivative with a fluorine atom at the 7-position and a methyl group at the 2-position.
Uniqueness
5-fluoro-3-methylquinazolin-4(3H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetyl-CoA carboxylase makes it a valuable compound for herbicidal and medicinal applications.
Properties
Molecular Formula |
C9H8FN3 |
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Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-fluoro-3-methylquinazolin-4-imine |
InChI |
InChI=1S/C9H8FN3/c1-13-5-12-7-4-2-3-6(10)8(7)9(13)11/h2-5,11H,1H3 |
InChI Key |
LAJYDMNSOKYRTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=N)C(=CC=C2)F |
Origin of Product |
United States |
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